molecular formula C9H8BrNO4 B13102746 2-(4-Bromo-2-nitrophenyl)propanoic acid

2-(4-Bromo-2-nitrophenyl)propanoic acid

Cat. No.: B13102746
M. Wt: 274.07 g/mol
InChI Key: UJZCAIRLBYOQGR-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-nitrophenyl)propanoic acid is a substituted propanoic acid derivative featuring a bromo (Br) group at the para-position and a nitro (NO₂) group at the ortho-position on the phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The nitro group enhances electrophilic substitution reactivity, while the bromo atom facilitates cross-coupling reactions, making it valuable in catalytic processes .

Properties

IUPAC Name

2-(4-bromo-2-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5(9(12)13)7-3-2-6(10)4-8(7)11(14)15/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZCAIRLBYOQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 2-nitrophenylpropanoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in compounds like 2-(4-amino-2-nitrophenyl)propanoic acid.

    Reduction: The major product is 2-(4-bromo-2-aminophenyl)propanoic acid.

    Oxidation: Products vary based on the extent of oxidation and the specific conditions used.

Scientific Research Applications

2-(4-Bromo-2-nitrophenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares key structural and physicochemical properties of 2-(4-Bromo-2-nitrophenyl)propanoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
This compound C₉H₈BrNO₄ 274.07 Bromo (para), nitro (ortho) Synthesis intermediate
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₀BrFO₂ 261.09 Bromo (para), fluoro (ortho), methyl Biochemical reagent
2-(4-Bromophenyl)-2-methylpropanoic acid C₁₀H₁₁BrO₂ 243.10 Bromo (para), methyl Pharmaceutical intermediate
(S)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 Bromo (para), amino Chiral building block
3-(4-Bromo-2-chlorophenyl)propanoic acid C₉H₈BrClO₂ 254.65 Bromo (para), chloro (ortho) Unspecified research applications

Key Observations:

  • Electron-Withdrawing Effects: The nitro group in this compound increases acidity (pKa ~2-3) compared to methyl-substituted analogs (e.g., 2-(4-Bromophenyl)-2-methylpropanoic acid, pKa ~4-5) .
  • Reactivity : The bromo substituent enables Suzuki-Miyaura cross-coupling reactions, while the nitro group directs electrophilic substitutions to meta-positions .

Physicochemical Data Table

Property This compound 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid 2-(4-Bromophenyl)-2-methylpropanoic acid
Melting Point (°C) Not reported 98–100 120–122
Solubility in Water (mg/mL) Low (<1) Insoluble Insoluble
LogP (Octanol-Water) ~2.5 ~3.0 ~2.8
Reactivity with NaHCO₃ Forms salt No reaction No reaction

Research Findings and Challenges

  • Yield Optimization : The low yield (24%) in the target compound’s synthesis underscores the need for improved catalytic systems or alternative bromination agents .
  • Structural Isomerism: Positional isomerism (e.g., 2- vs. 3-substituted propanoic acids) significantly impacts bioactivity, as seen in cinnamic acid derivatives .

Biological Activity

2-(4-Bromo-2-nitrophenyl)propanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activities associated with this compound, including its interactions with enzymes and receptors, as well as its applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a nitro group attached to a phenyl ring, linked to a propanoic acid moiety. Its molecular formula is C9H8BrNO4C_9H_8BrNO_4 with a molar mass of approximately 274.07 g/mol. The presence of the bromine and nitro groups significantly influences its chemical properties, enhancing its potential biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition and Receptor Modulation

  • Enzyme Interaction : The compound's structural similarity to natural amino acids allows it to interact with various enzymes, potentially serving as an enzyme inhibitor. Studies suggest that it may modulate enzyme activity through competitive inhibition mechanisms.
  • Receptor Binding : The unique electronic properties imparted by the bromine and nitro groups may influence receptor binding affinities, making it a candidate for exploring molecular recognition processes in biological systems.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound against various strains of bacteria. For instance, it has shown significant activity against Gram-positive and Gram-negative bacteria, which is attributed to the halogen substituents that enhance its bioactivity .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae30 µg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics .

Cancer Cell LineIC50 Value (µM)
Breast Cancer (MCF-7)7 - 20
Prostate Cancer10 - 15
Pancreatic Cancer3 - 14

Case Studies

In a notable case study, researchers investigated the effects of this compound on human leukemia cell lines. The study revealed that treatment led to significant apoptosis induction and cell cycle arrest at the S phase, indicating its potential as an anticancer agent .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that can be tailored to enhance yield and purity. Its versatility allows for applications not only in medicinal chemistry but also in organic synthesis where it can serve as a precursor for other biologically active compounds.

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